2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione
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Description
2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione is a useful research compound. Its molecular formula is C17H9Cl2F3N2O2 and its molecular weight is 401.17. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are multiple receptor tyrosine kinases, including the colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These receptors play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and survival.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition occurs when the compound binds to the active site of the receptor tyrosine kinases, preventing their normal function and leading to changes in cellular signaling.
Biochemical Pathways
The inhibition of these receptor tyrosine kinases affects several biochemical pathways. For instance, the inhibition of CSF-1R can prevent the stimulation of immune cells called macrophages . Additionally, the compound may also influence the fatty acid synthase (FAS) pathway, which is crucial for cell viability .
Result of Action
The molecular and cellular effects of the compound’s action include the attenuation of secondary metabolism and thwarting of bacterial growth . By inhibiting the activity of receptor tyrosine kinases, the compound can disrupt cellular signaling pathways, leading to changes in cell growth and survival .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound can contribute to its biological activities . .
Properties
IUPAC Name |
2-chloro-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamino]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2O2/c18-11-5-8(17(20,21)22)6-23-12(11)7-24-14-13(19)15(25)9-3-1-2-4-10(9)16(14)26/h1-6,24H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREFSVOFPNPSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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